BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide to Rocastine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rocastine

cat. No.: B010874

For Researchers, Scientists, and Drug Development Professionals

Core Identity: The IUPAC Name of Rocastine

Rocastine, a potent and selective histamine H1 receptor antagonist, is chemically designated
by the International Union of Pure and Applied Chemistry (IUPAC) as:

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione[2]

This systematic name precisely describes the molecular structure of Rocastine, a complex
heterocyclic compound. The structure consists of a pyrido[3,2-f][1][2]oxazepine core, which is a
tricyclic system containing pyridine, oxazepine, and a shared nitrogen and oxygen atom. Key
functional groups that contribute to its pharmacological activity include a dimethylaminoethyl
side chain at the 2-position, a methyl group at the 4-position, and a thione group (C=S) at the
5-position.

Pharmacological Profile: A Selective H1 Antagonist

Rocastine is a second-generation antihistamine characterized by its high affinity and selectivity
for the histamine H1 receptor. Its mechanism of action involves competitive antagonism of
histamine at H1 receptor sites on effector cells, thereby mitigating the allergic response.
Preclinical studies have demonstrated that Rocastine is a potent, non-sedating antihistamine
with a rapid onset of action[1].

Mechanism of Action: Signaling Pathway
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As an H1 receptor antagonist, Rocastine blocks the downstream signaling cascade initiated by
histamine binding. This pathway, central to the allergic inflammatory response, involves the
activation of Gg/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn,
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG
activates protein kinase C (PKC). The culmination of this cascade is the expression of pro-
inflammatory genes and the physiological manifestations of an allergic reaction.
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Figure 1: Histamine H1 Receptor Signaling Pathway and Rocastine's Point of Intervention.

Synthesis and Experimental Data

While detailed, step-by-step synthetic protocols for Rocastine are not readily available in the
public domain, the scientific literature indicates that its synthesis involves the construction of
the tricyclic pyrido[3,2-f][1][2]Joxazepine core followed by the introduction of the
dimethylaminoethyl side chain. The synthesis of its optical isomers has been a key area of
research to understand the stereoselectivity of its antihistaminic activity.

Quantitative Data

Due to the limited availability of public data, a comprehensive table of quantitative data from
preclinical and clinical studies cannot be provided. However, preclinical reports indicate that
Rocastine is a highly potent H1 antagonist.
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Experimental Protocols

Detailed experimental protocols for Rocastine are proprietary and not fully disclosed in publicly
accessible literature. However, based on the assays mentioned in research abstracts, the
following are generalized protocols that would be employed to evaluate the antihistaminic
activity of a compound like Rocastine.

In Vivo Assay: Histamine-Induced Lethality in Guinea
Pigs
This assay assesses the ability of an antihistamine to protect against a lethal dose of

histamine.

Methodology:

Animal Model: Male Hartley guinea pigs weighing 300-400g are used.
o Acclimatization: Animals are acclimatized for at least one week before the experiment.

o Drug Administration: Rocastine or a vehicle control is administered orally (p.o.) or
intraperitoneally (i.p.) at various doses to different groups of animals.

o Histamine Challenge: After a predetermined time (e.g., 1 hour), a lethal dose of histamine
dihydrochloride (e.g., 1.25 mg/kg) is injected intravenously (i.v.).

e Observation: The animals are observed for signs of toxicity and mortality over a 24-hour
period.

» Data Analysis: The protective effect of Rocastine is determined by calculating the
percentage of animals that survive in each treatment group compared to the control group.
The ED50 (the dose that protects 50% of the animals) can be calculated using probit
analysis.

In Vitro Assay: [3H]Mepyramine Binding to Guinea Pig
Cortex

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b010874?utm_src=pdf-body
https://www.benchchem.com/product/b010874?utm_src=pdf-body
https://www.benchchem.com/product/b010874?utm_src=pdf-body
https://www.benchchem.com/product/b010874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This radioligand binding assay measures the affinity of a compound for the histamine H1
receptor.

Methodology:

o Tissue Preparation: The cerebral cortex from guinea pigs is dissected and homogenized in a
suitable buffer (e.g., 50 mM Tris-HCI, pH 7.4). The homogenate is then centrifuged to obtain
a crude membrane preparation.

e Binding Assay: The membrane preparation is incubated with a fixed concentration of
[3H]mepyramine (a radiolabeled H1 antagonist) and varying concentrations of Rocastine in
a final volume of buffer.

 Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period
(e.g., 60 minutes) to allow for binding to reach equilibrium.

o Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
glass fiber filters, which trap the membranes with the bound radioligand. The filters are then
washed with ice-cold buffer to remove any unbound radioligand.

» Quantification: The amount of radioactivity on the filters is measured using a liquid
scintillation counter.

o Data Analysis: The specific binding of [3H]Jmepyramine is determined by subtracting the non-
specific binding (measured in the presence of a high concentration of an unlabeled H1
antagonist) from the total binding. The inhibition of [3H]mepyramine binding by Rocastine is
then analyzed to calculate the IC50 (the concentration of Rocastine that inhibits 50% of the
specific binding) and the Ki (the equilibrium dissociation constant), which is a measure of the
affinity of Rocastine for the H1 receptor.
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Figure 2: Conceptual Workflow for Preclinical Evaluation of Rocastine.

Clinical Development

Information regarding the clinical development and trial results for Rocastine is not widely
available in the public domain. Further investigation into clinical trial registries and publications
would be necessary to ascertain its clinical efficacy and safety profile in humans.
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Conclusion

Rocastine is a potent and selective second-generation H1 antihistamine with a well-defined
chemical structure and mechanism of action. While detailed experimental protocols and
extensive quantitative data are not publicly available, the foundational knowledge of its
pharmacology provides a strong basis for its potential therapeutic application in the
management of allergic disorders. Further disclosure of preclinical and clinical data would be
invaluable for a comprehensive assessment of its place in the therapeutic armamentarium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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